1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one
Description
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative with a phenyl ring bearing ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 2- and 5-positions, respectively, and a ketone functional group (–COCH₃) at the 1-position. Its molecular formula is C₁₁H₁₄O₃, with a molar mass of 194.23 g/mol (calculated). This compound is part of a broader class of aromatic ketones, which are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes . The ethoxy and methoxy substituents confer electron-donating effects, activating the aromatic ring toward electrophilic substitution reactions while enhancing lipophilicity compared to hydroxylated analogs .
Properties
CAS No. |
18086-32-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |
InChI Key |
QHIFTBHIWLURKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural, physical, and reactivity differences between 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one and related compounds:
Electronic and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups : The ethoxy and methoxy groups in the target compound activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) by donating electron density via resonance. In contrast, fluorine (e.g., in 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one) withdraws electron density, reducing ring reactivity .
- Functional Group Reactivity: The hydroxyl group in 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one enables oxidation to quinones or etherification, whereas the ethoxy group in the target compound is less reactive under acidic conditions but serves as a better leaving group in nucleophilic substitutions .
Physical Properties
- Melting Points : Halogenated derivatives (e.g., 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethan-1-one) exhibit higher melting points (~137–138°C for similar compounds ) due to increased molecular weight and halogen-induced dipole interactions. The target compound’s alkoxy groups likely result in a lower melting point than hydroxylated analogs.
- Solubility : The ethoxy and methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to the polar 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one, which is more water-soluble .
Pharmacological Relevance
Compounds like 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one () demonstrate the role of ethanone derivatives in drug discovery. The target compound’s lipophilicity may enhance blood-brain barrier penetration, while its substituents could modulate binding to receptors like GPER-1 .
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